1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound. In the realm of organic chemistry, this molecule features a distinct structure with the combination of pyridine and piperidine rings, which are connected through a unique carbonyl bridge. Its synthesis and application are of significant interest due to the diverse functional groups present, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves several steps:
Starting Materials and Initial Reactions: The process begins with the preparation of 3-methylpyridin-4-ol and 4-(bromomethyl)piperidine, using standard organic reactions.
Formation of the Intermediate: 3-methylpyridin-4-ol undergoes a substitution reaction with 4-(bromomethyl)piperidine to yield the intermediate compound, 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine.
Final Steps: This intermediate is then reacted with methyl isocyanate to introduce the 1-carbonyl-1,2-dihydropyridin-2-one structure, thus forming the target compound. Industrial production follows similar steps but employs optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound exhibits a variety of chemical behaviors due to its complex structure:
Oxidation: It can undergo oxidation reactions at the pyridine and piperidine rings, leading to different oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The compound can participate in substitution reactions, especially involving the methyl groups or at the position of the piperidine ring, using reagents like halogens or nucleophiles. Common reagents include oxidizing agents like KMnO4, reducing agents like LiAlH4, and halogens for substitution. Major products vary depending on the reaction type, creating a spectrum of derivatives.
Scientific Research Applications
1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has found numerous applications in various fields:
Chemistry: As a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its interaction with biological macromolecules, influencing enzyme activity or receptor binding.
Medicine: Explored for its potential pharmaceutical properties, such as acting as a scaffold for drug design.
Industry: Used in materials science for creating polymers or other advanced materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary based on its application:
Molecular Interactions: It can bind to specific enzymes or receptors, altering their function. The pyridine and piperidine rings allow it to fit into various binding sites.
Pathways Involved: Depending on its target, it can modulate signaling pathways, enzyme activity, or other biochemical processes. Its effects are a result of its precise molecular interactions.
Comparison with Similar Compounds
When compared to similar compounds, 1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups:
Pyridine and Piperidine Rings: Other compounds may have either one but not both, affecting their reactivity and applications.
Unique Carbonyl Bridge: The placement of the carbonyl group contributes to its distinctive chemical behavior and potential applications. Some similar compounds include:
1-methyl-3-(pyridin-2-yl)-1,2-dihydropyridin-2-one
4-(piperidine-1-carbonyl)-3-methylpyridine
By exploring the synthesis, reactions, applications, and mechanisms of this compound, we can appreciate the significance of this compound in advancing scientific research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-12-20-8-5-17(14)25-13-15-6-10-22(11-7-15)19(24)16-4-3-9-21(2)18(16)23/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSJPHPNVGABMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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